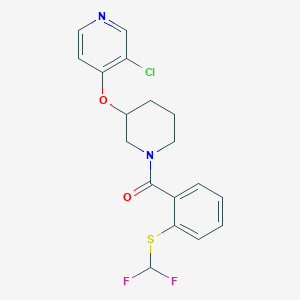

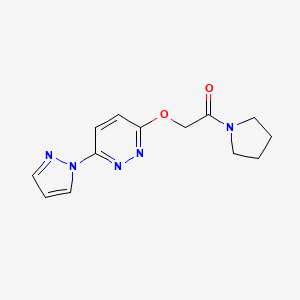

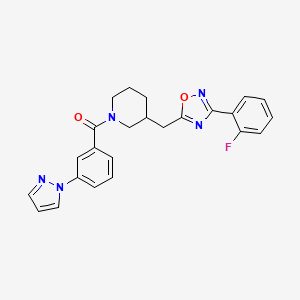

![molecular formula C17H16ClFN2O4S B2379365 4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid CAS No. 438029-19-7](/img/structure/B2379365.png)

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid” is a chemical compound . It is related to “4-(4-Fluorophenyl)benzoic acid”, which is a useful precursor in various syntheses .

Synthesis Analysis

The synthesis of related compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be catalyzed using a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid” can be represented by the InChI code: 1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)25(23,24)16-3-1-2-13(12-16)17(21)22/h1-7,12H,8-11H2,(H,21,22) .Applications De Recherche Scientifique

Metabolic Pathway Investigation

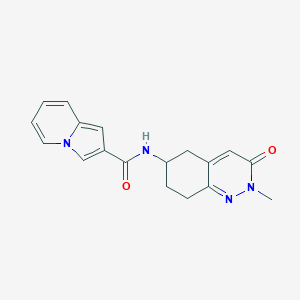

- Metabolism of Novel Antidepressants : Lu AA21004, a novel antidepressant, undergoes metabolic transformations, including oxidation to 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, which further oxidizes to the corresponding benzoic acid, including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443). This process involves various enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, with alcohol dehydrogenase and aldehyde dehydrogenase also playing a role (Hvenegaard et al., 2012).

Crystal Structure Analysis

- Crystal Structure of Derivatives : The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provides insight into the conformation of molecules in this class. The piperazine ring in EPBA adopts a chair conformation, and the structural analysis helps understand the molecular interactions (Faizi et al., 2016).

Synthesis of Novel Compounds

- Synthesis of Anticancer Agents : In the synthesis of ABT-263, a Bcl-2 inhibitor with potential anticancer properties, intermediates like 4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-enyl]methyl}piperazin-1-yl)benzoic acid play a crucial role. The synthesis process is a foundation for developing new drug candidates (Wang et al., 2008).

Antimicrobial Activity

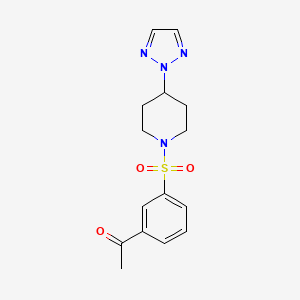

- Antimicrobial Properties of Sulfonamide-Amide Derivatives : The synthesis of bifunctional sulfonamide-amide derivatives, including compounds like ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate, demonstrates significant in vitro antibacterial and antifungal activities. This highlights the potential of using such compounds in antimicrobial research (Abbavaram & Reddyvari, 2013).

Herbicide Development

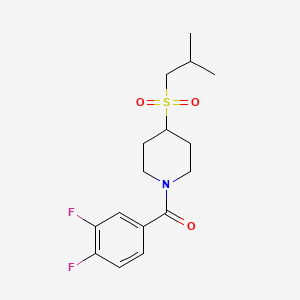

- Fluorine Substitution in Herbicides : Research on fluorine atom substitution in herbicides like bentranil and Classic® analogues shows that such modifications can lead to significant changes in herbicidal properties. This study includes the synthesis of compounds from 2-amino-6-fluoro-benzoic acid, demonstrating the importance of molecular modifications in developing effective herbicides (Hamprecht et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O4S/c18-15-6-1-12(17(22)23)11-16(15)26(24,25)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVBMUHGZGUTTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

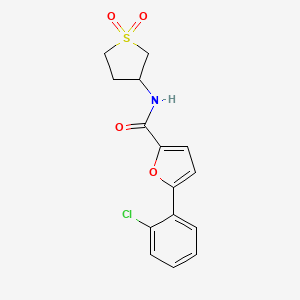

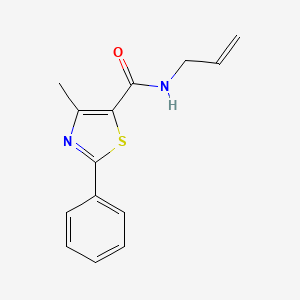

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)

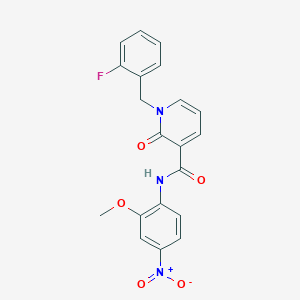

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)

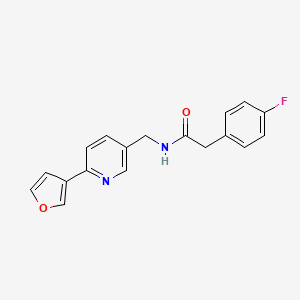

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)